BMS-986143 -

BMS-986143

Catalog Number: EVT-8763751
CAS Number:
Molecular Formula: C31H24Cl2N4O4
Molecular Weight: 587.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BMS-986143 is a novel compound developed as a selective inhibitor of Bruton's tyrosine kinase, which is a critical target in the treatment of various autoimmune diseases, particularly rheumatoid arthritis. This compound has garnered attention due to its potential therapeutic applications and its unique molecular structure that enhances its efficacy compared to earlier inhibitors.

Source and Classification

BMS-986143 is classified as a small-molecule inhibitor and belongs to the chemical class of pyridopyrimidinediones. It was designed through systematic structure-activity relationship studies aimed at optimizing the potency and selectivity for Bruton's tyrosine kinase inhibition. The compound is part of ongoing research efforts by Bristol Myers Squibb, focusing on developing new treatments for autoimmune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986143 involves multiple steps, utilizing various reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:

  1. Starting Materials: Key starting materials include substituted phenyl derivatives and pyridopyrimidine precursors.
  2. Refluxing Conditions: The reaction typically requires refluxing in solvents such as acetic acid to facilitate the formation of the core structure.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The synthesis process has been documented in detail, highlighting specific reaction conditions, yields, and characterizations through techniques like nuclear magnetic resonance and mass spectrometry .

Molecular Structure Analysis

Structure and Data

BMS-986143 features a complex molecular architecture characterized by a pyridopyrimidine core. Its molecular formula is C16_{16}H14_{14}Cl2_{2}N4_{4}O2_{2}, with a molecular weight of approximately 368.21 g/mol. The compound's structure can be represented as follows:

  • Core Structure: Pyridopyrimidine framework with substituents that enhance its binding affinity for Bruton's tyrosine kinase.
  • Crystallography: X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing details about bond lengths and angles that are crucial for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

BMS-986143 undergoes specific chemical reactions that are essential for its pharmacological activity:

  1. Binding Interactions: The compound interacts with Bruton's tyrosine kinase through non-covalent interactions, which include hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Studies have shown that BMS-986143 is metabolically stable, undergoing limited biotransformation in vivo, which is beneficial for maintaining therapeutic levels in circulation .
Mechanism of Action

Process and Data

The mechanism of action for BMS-986143 primarily involves the inhibition of Bruton's tyrosine kinase activity. By binding to the active site of this enzyme, BMS-986143 prevents its activation, thereby disrupting downstream signaling pathways that contribute to inflammatory processes in autoimmune diseases.

  • Inhibition Potency: The compound has demonstrated an impressive inhibition constant (IC50) of approximately 0.26 nM, indicating strong potency against Bruton's tyrosine kinase compared to earlier compounds .
  • Therapeutic Implications: This inhibition leads to reduced B-cell activation and proliferation, making it a promising candidate for treating conditions like rheumatoid arthritis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986143 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in organic solvents, facilitating its use in various formulations.
  • Stability: It is stable under physiological conditions, which is critical for maintaining efficacy during treatment.
  • Melting Point: Preliminary studies indicate a melting point range that suggests good thermal stability .
Applications

Scientific Uses

BMS-986143 has significant potential applications in the field of pharmacology:

  1. Autoimmune Disease Treatment: Its primary application is in the treatment of rheumatoid arthritis, targeting the underlying mechanisms of inflammation.
  2. Research Tool: Beyond therapeutic uses, BMS-986143 serves as a valuable research tool for studying Bruton's tyrosine kinase function and its role in immune responses.

The ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy in clinical settings, potentially expanding its applications to other autoimmune disorders .

Medicinal Chemistry & Rational Drug Design

Introduction to Structure-Activity Relationships and Rational Drug Design

Structure-activity relationship (SAR) studies systematically investigate the relationship between a molecule’s chemical structure and its biological activity, enabling the optimization of pharmacologically relevant properties such as potency, selectivity, and metabolic stability [10]. This approach contrasts with traditional drug discovery, which relies on high-throughput screening of large compound libraries—a process often inefficient and costly [6]. Rational drug design employs SAR principles alongside structural biology and computational modeling to intentionally design molecules that interact with specific biological targets [3] [6]. Bruton’s tyrosine kinase (BTK), a non-receptor kinase critical in B-cell receptor and Fc receptor signaling pathways, represents a validated target for autoimmune diseases due to its role in pathogenic signaling cascades [2].

Rational Design Strategy for Bruton’s Tyrosine Kinase Inhibition

The development of BMS-986143 originated from challenges encountered with carbazole-based inhibitor 1 (BTK biochemical half-maximal inhibitory concentration = 3 nM), which existed as a mixture of four interconverting atropisomers. This conformational heterogeneity contributed to off-target interactions and dose-limiting tolerability issues in preclinical models [2]. To address this, a property-based drug design strategy was implemented with two key objectives:

  • Rotational Stabilization: Introduction of steric constraints to lock labile atropisomeric axes, thereby reducing conformational diversity and minimizing off-target effects [2].
  • Pharmacokinetic Optimization: Enhancement of metabolic stability through structural modifications to mitigate in vivo demethylation observed in earlier analogs [2].

This strategy led to the systematic exploration of bicyclic systems, replacing the quinazolinone moiety of predecessor compounds with pyridopyrimidinedione scaffolds. The rigid pyridopyrimidinedione core enforced planarity and restricted rotation around the biaryl axis, yielding stable atropisomers with defined chirality [2].

Structure-Activity Relationship Studies Leading to BMS-986143

SAR investigations focused on two primary regions of the carbazole-pyridopyrimidinedione scaffold: the carbazole C3/C6 positions and the pyridopyrimidinedione heterocycle [2]. Key findings are synthesized below:

1.3.1. Carbazole C3/C6 Substitution

Systematic incorporation of substituents at C3 and C6 revealed distinct steric and electronic requirements:

  • Small electron-donating groups (e.g., methoxy) at C3 or C6 maintained biochemical potency (half-maximal inhibitory concentration ≈ 0.5–0.6 nM) but offered modest cellular activity (Ramos cell half-maximal inhibitory concentration = 19 nM) [2].
  • Chlorine at C3 (5f) improved biochemical potency (half-maximal inhibitory concentration = 0.94 nM) and cellular activity (Ramos cell half-maximal inhibitory concentration = 12 nM; human whole blood half-maximal inhibitory concentration = 120 nM). Resolution of atropisomers (5g, 5h) further enhanced cellular potency, with the S-enantiomer (5h) exhibiting superior activity (human whole blood half-maximal inhibitory concentration = 69 nM) [2].
  • Fluorine at C3 (5i) demonstrated balanced potency and pharmacokinetics, achieving a human whole blood half-maximal inhibitory concentration of 75 nM and favorable plasma exposure (area under the curve = 28 μM·h) [2].

1.3.2. Pyridopyrimidinedione Optimization

Replacement of the quinazolinedione with pyridopyrimidinedione bicyclic systems (6a–6h) aimed to prevent demethylation while retaining potency:

  • Homochiral analogs with C3 chlorine or fluorine substitutions (6d, 6f, 6h) exhibited subnanomolar biochemical potency (half-maximal inhibitory concentration = 0.19–0.26 nM) and enhanced selectivity over Janus kinase 2 (>3,800-fold), mitigating anemia risks associated with Janus kinase 2 inhibition [2].
  • Compound 6d (C3-Cl) emerged as a lead candidate with potent cellular activity (Ramos cell half-maximal inhibitory concentration = 6.9 nM; human whole blood half-maximal inhibitory concentration = 25 nM), demonstrating the contribution of rotational stability to functional inhibition [2].

Table 1: In Vitro Potency and Selectivity of Pyridopyrimidinedione-Carbazole Inhibitors

CompoundR₁/R₂/OtherBTK Biochemical half-maximal inhibitory concentration (nM)JAK2 Selectivity (Fold)Ramos Cell half-maximal inhibitory concentration (nM)Human Whole Blood half-maximal inhibitory concentration (nM)
1NA3.0 ± 0.1094×26 ± 15550 ± 100
5f3-Cl0.941,400×12120
5h (S)3-Cl0.412,500×13 ± 769
5i3-F0.861,100×1975
6dHomochiral; C3-Cl0.26 ± 0.123,800×6.9 ± 3.425 ± 19
6hHomochiral; C3-F0.19 ± 0.027,200×7.6 ± 2.437

Source: Adapted from [2]

Structural Characteristics of BMS-986143

BMS-986143 is characterized by three interdependent structural features:

  • Pyridopyrimidinedione Core: Serves as a hydrogen-bond acceptor and enforces rotational stability via steric hindrance, eliminating atropisomer interconversion [2].
  • C3 Halogen Substituent: Chlorine or fluorine at the carbazole C3 position optimally fills a hydrophobic pocket in Bruton’s tyrosine kinase, enhancing binding affinity and selectivity. Fluorine further improves metabolic stability by reducing oxidative metabolism [2].
  • Stereodefined Atropisomerism: Two rotationally stable chiral axes confer a fixed three-dimensional conformation, ensuring precise orientation within the Bruton’s tyrosine kinase active site. This configuration minimizes entropic penalties upon binding and reduces off-target interactions [2].

The convergence of these elements resulted in a compound with sub-100 nM potency in human whole blood assays, >1,000-fold selectivity over Janus kinase 2, and negligible formation of demethylated metabolites—validating the rational design approach [2].

Table 2: Impact of Structural Features on Drug Properties

Structural FeatureRole in Bruton’s Tyrosine Kinase InhibitionBiological Consequence
Pyridopyrimidinedione coreEnforces planar conformation; locks lower atropisomeric axisEnhanced kinetic stability; prevention of demethylation
C3 halogen (Cl/F)Occupies hydrophobic subpocket near gatekeeper residueImproved biochemical potency and cellular activity
Stereodefined atropisomerismMaintains bioactive conformation; reduces conformational flexibilityIncreased selectivity; mitigation of off-target toxicity

Source: Derived from [2]

Properties

Product Name

BMS-986143

IUPAC Name

3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide

Molecular Formula

C31H24Cl2N4O4

Molecular Weight

587.4 g/mol

InChI

InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39)

InChI Key

IRBVGTPPFBYDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C=C3C(=CC=CN3C2=O)Cl)C4=C(C=C(C5=C4C6=C(N5)C=C(C=C6)C(C)(C)O)C(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.